molecular formula C21H27NO3S B14393615 8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione CAS No. 88370-43-8

8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione

Cat. No.: B14393615
CAS No.: 88370-43-8
M. Wt: 373.5 g/mol
InChI Key: WDHCDZMPZWQCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione is a complex organic compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spiro linkage, where two rings are connected through a single atom. This particular compound has a unique structure that includes a thiaspiro linkage, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours . The crude product is then purified through recrystallization using ethanol, yielding white crystals with a melting point of 154-156°C .

Industrial Production Methods

For industrial production, the method described above is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anxiolytic or sedative agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of 8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione is not fully understood. it is believed to interact with serotonin receptors, particularly the 5-HT1A receptor, similar to other azaspiro compounds . This interaction may lead to the modulation of neurotransmitter release, resulting in its anxiolytic and sedative effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(N-Ethoxybutanimidoyl)-3-phenyl-2-thiaspiro[45]decane-7,9-dione stands out due to its unique thiaspiro linkage and the presence of both nitrogen and sulfur atoms in its structure

Properties

CAS No.

88370-43-8

Molecular Formula

C21H27NO3S

Molecular Weight

373.5 g/mol

IUPAC Name

8-(N-ethoxy-C-propylcarbonimidoyl)-3-phenyl-2-thiaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C21H27NO3S/c1-3-8-16(22-25-4-2)20-17(23)11-21(12-18(20)24)13-19(26-14-21)15-9-6-5-7-10-15/h5-7,9-10,19-20H,3-4,8,11-14H2,1-2H3

InChI Key

WDHCDZMPZWQCLM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NOCC)C1C(=O)CC2(CC(SC2)C3=CC=CC=C3)CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.